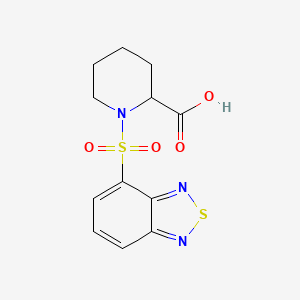

1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c16-12(17)9-5-1-2-7-15(9)21(18,19)10-6-3-4-8-11(10)14-20-13-8/h3-4,6,9H,1-2,5,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJHGZDAZQSIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of various enzymes. For instance, studies have indicated that derivatives of benzothiadiazole can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways . The ability to inhibit these enzymes suggests potential applications in pain relief and anti-inflammatory therapies.

-

Antibacterial Activity :

- Research has demonstrated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. In vitro studies have reported IC50 values indicating potent activity against various bacterial strains . This positions the compound as a candidate for developing new antibacterial agents.

- Pharmacological Potential :

Case Study 1: Dual Inhibition Studies

In a study focusing on dual inhibitors targeting sEH and FAAH, benzothiadiazole derivatives were synthesized and evaluated for their efficacy in pain models. The results indicated that these compounds could effectively reduce pain without the side effects associated with traditional therapies .

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to assess the antibacterial efficacy of piperidine derivatives against common pathogens. The results showed that certain derivatives had IC50 values significantly lower than traditional antibiotics, suggesting they could serve as effective alternatives in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring can interact with various proteins and enzymes, potentially inhibiting or modifying their activity. The sulfonyl group can also participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and synthetic differences between 1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid and analogous compounds:

Structural and Electronic Differences

- Benzothiadiazole vs. Benzyl/Methyl Sulfonyl Groups: The benzothiadiazole group in the target compound introduces significant electron-withdrawing effects compared to benzyl or methyl sulfonyl groups.

- Piperidine vs. Pyrrolidine Rings : A close analog, 1-(2,1,3-benzothiadiazole-4-sulfonyl)pyrrolidine-2-carboxylic acid (CAS 329271-68-3), replaces the six-membered piperidine with a five-membered pyrrolidine ring. This reduces conformational flexibility and alters hydrogen-bonding capacity .

Physicochemical Properties

- Lipophilicity : The benzothiadiazole group increases logP compared to methylsulfonyl derivatives, impacting membrane permeability .

Biological Activity

1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid is a compound recognized for its diverse biological activities and potential therapeutic applications. Characterized by a unique structure that includes a piperidine ring and a benzothiadiazole moiety, this compound has garnered attention in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₃N₃O₄S₂

- Molar Mass : 327.38 g/mol

- CAS Number : 879405-88-6

This compound's structure facilitates significant interactions with various biological targets, enhancing its solubility and biological activity due to the presence of a sulfonyl group attached to the benzothiadiazole.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting enzymes associated with inflammatory responses.

- Enzyme Inhibition : It interacts effectively with specific enzymes critical in various disease processes, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind with certain enzymes and receptors. High-throughput screening methods have been utilized to evaluate its efficacy against specific targets involved in disease pathways. For instance, it has demonstrated significant binding affinities with enzymes implicated in inflammatory and neurodegenerative diseases.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various compounds on acetylcholinesterase (AChE) and urease. While this compound was not directly mentioned, similar compounds in its class exhibited strong inhibitory activity against these enzymes. Compounds with structural similarities showed IC50 values ranging from 0.63 µM to over 20 µM against AChE, indicating the potential of related compounds as effective enzyme inhibitors .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of related sulfonamide compounds against various bacterial strains. Compounds similar to this compound displayed moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that derivatives of this compound could be explored for their antibacterial properties .

Comparative Analysis with Related Compounds

The following table highlights some compounds structurally related to this compound along with their unique features:

| Compound Name | Unique Features |

|---|---|

| 1-(benzenesulfonyl)piperidine-2-carboxylic acid | Lacks the benzothiadiazole moiety; primarily used as an analgesic. |

| 4-(benzothiadiazol-4-yl)butanoic acid | Contains a longer carbon chain; studied for neuroprotective effects. |

| N-(benzothiadiazol-4-yl)glycine | Amino acid derivative; explored for its role in neurotransmission. |

The structural uniqueness of this compound contributes to its distinct biological activities and potential applications across different fields.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core followed by carboxylation. For example, analogous sulfonamide-containing compounds are synthesized via:

- Step 1 : Hydrolysis of ester precursors under basic conditions (e.g., NaOH in aqueous EtOH) to yield carboxylic acid derivatives, as demonstrated in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (88% yield, 24-hour reaction) .

- Step 2 : Sulfonylation using activated benzothiadiazole sulfonyl chlorides under inert atmospheres. Reaction optimization may require catalysts (e.g., Pd(OAc)₂) and ligands (tert-butyl XPhos) to enhance coupling efficiency .

Purification often involves acidification (HCl) to precipitate the product, followed by recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How is the purity and identity of the compound confirmed in academic research?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) to assess purity and resolve epimers or impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Matches reported shifts for piperidine and benzothiadiazole moieties (e.g., δ 1.52–4.31 ppm for piperidine protons; aromatic protons at δ 7.93–8.09 ppm) .

- IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1687 cm⁻¹, sulfonamide S=O at ~1160 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₆N₂O₅S with ≤0.3% deviation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the benzothiadiazole sulfonyl group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates during sulfonylation .

- Temperature Control : Reactions often proceed at 40–100°C under inert atmospheres to prevent decomposition .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for heterocyclic sulfonylation. Cs₂CO₃ as a base enhances nucleophilicity .

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation. Adjust stoichiometry if unreacted starting material persists beyond 5 hours .

Q. What strategies are employed to resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperidine CH₂ groups) .

- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbon environments in complex heterocycles .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts for benzothiadiazole derivatives) .

Q. How can solubility challenges in biological assays be addressed for this compound?

- Methodological Answer :

- pH Adjustment : Use the compound’s pKa (predicted ~3.79 for carboxylic acid ) to prepare buffered solutions (pH 7.4) for improved solubility.

- Co-Solvents : DMSO (≤10% v/v) or cyclodextrins enhance aqueous solubility without denaturing proteins .

- Salt Formation : Sodium or potassium salts of the carboxylic acid improve bioavailability (e.g., sodium acetate buffer in HPLC methods ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.